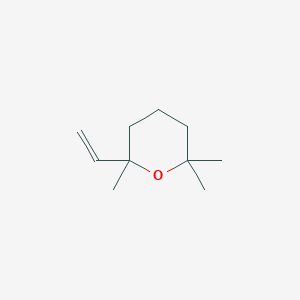

ethyl N-(4-nitrophenyl)carbamodithioate

Übersicht

Beschreibung

Ethyl N-(4-nitrophenyl)carbamodithioate, also known as EPN, is a chemical compound that has been widely used as a pesticide and an insecticide. It is a highly toxic organophosphate compound that affects the nervous system of insects and other pests. In recent years, EPN has gained attention in the scientific community due to its potential applications in research and medicine.

Wirkmechanismus

Ethyl N-(4-nitrophenyl)carbamodithioate works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system. The overstimulation can lead to seizures, paralysis, and ultimately death.

Biochemische Und Physiologische Effekte

Ethyl N-(4-nitrophenyl)carbamodithioate affects the nervous system by inhibiting the activity of acetylcholinesterase, causing an accumulation of acetylcholine in the synapse. This leads to overstimulation of the nervous system, which can cause seizures, paralysis, and death. ethyl N-(4-nitrophenyl)carbamodithioate also affects the cardiovascular system by causing a decrease in heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl N-(4-nitrophenyl)carbamodithioate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of acetylcholinesterase, making it an ideal tool for studying the nervous system. ethyl N-(4-nitrophenyl)carbamodithioate is also relatively stable and can be stored for long periods of time. However, ethyl N-(4-nitrophenyl)carbamodithioate is highly toxic and requires careful handling. It is also expensive and may not be readily available in some laboratories.

Zukünftige Richtungen

1. Development of new ethyl N-(4-nitrophenyl)carbamodithioate derivatives with improved potency and selectivity.

2. Investigation of the potential therapeutic applications of ethyl N-(4-nitrophenyl)carbamodithioate in the treatment of neurodegenerative diseases.

3. Study of the effects of ethyl N-(4-nitrophenyl)carbamodithioate on other physiological systems, such as the immune system.

4. Development of new methods for synthesizing ethyl N-(4-nitrophenyl)carbamodithioate that are more efficient and cost-effective.

5. Investigation of the environmental impact of ethyl N-(4-nitrophenyl)carbamodithioate and its potential for bioaccumulation in the food chain.

Synthesemethoden

Ethyl N-(4-nitrophenyl)carbamodithioate can be synthesized by reacting ethylamine with carbon disulfide and 4-nitrochlorobenzene. The reaction produces a yellow crystalline solid that is soluble in organic solvents. The synthesis of ethyl N-(4-nitrophenyl)carbamodithioate requires careful handling as it is a highly toxic compound.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(4-nitrophenyl)carbamodithioate has been used extensively in scientific research as a tool to study the nervous system. It is used to block the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system. By inhibiting acetylcholinesterase, ethyl N-(4-nitrophenyl)carbamodithioate causes an accumulation of acetylcholine, leading to overstimulation of the nervous system.

Eigenschaften

IUPAC Name |

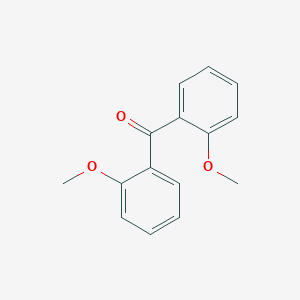

ethyl N-(4-nitrophenyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-2-15-9(14)10-7-3-5-8(6-4-7)11(12)13/h3-6H,2H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSQZEREUTXWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156490 | |

| Record name | Carbanilic acid, dithio-p-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(4-nitrophenyl)carbamodithioate | |

CAS RN |

13037-41-7 | |

| Record name | Carbanilic acid, dithio-p-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilic acid, dithio-p-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)